molecular formula C17H20FNO B4896518 N-(3-fluorophenyl)-1-adamantanecarboxamide

N-(3-fluorophenyl)-1-adamantanecarboxamide

Cat. No. B4896518
M. Wt: 273.34 g/mol
InChI Key: RIRIZBNSIWAXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-adamantanecarboxamide, also known as fencamfamine, is a synthetic stimulant drug that belongs to the amphetamine family. It was first synthesized in the 1960s and has since been used in scientific research for its potential therapeutic applications.

Mechanism of Action

Fencamfamine works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This results in an increase in the activity of the central nervous system, leading to enhanced cognitive function, alertness, and wakefulness.
Biochemical and Physiological Effects:
Fencamfamine has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to an increase in heart rate, blood pressure, and body temperature. It can also cause appetite suppression, which may be beneficial in the treatment of obesity.

Advantages and Limitations for Lab Experiments

Fencamfamine has several advantages for lab experiments, including its ability to enhance cognitive function and alertness, which can be useful in behavioral studies. However, its potential for abuse and addiction, as well as its side effects, must be taken into consideration when using it in experiments.

Future Directions

There are several potential future directions for the use of N-(3-fluorophenyl)-1-adamantanecarboxamide in scientific research. These include its potential use in the treatment of ADHD, narcolepsy, and obesity, as well as its potential as a cognitive enhancer. Further research is needed to fully understand the effects and potential therapeutic applications of N-(3-fluorophenyl)-1-adamantanecarboxamide.

Scientific Research Applications

Fencamfamine has been used in scientific research for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.

properties

IUPAC Name

N-(3-fluorophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRIZBNSIWAXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorophenyl)-1-adamantanecarboxamide

Synthesis routes and methods

Procedure details

Subject 3.6 g. (18 mmoles) of adamantane carboxylic acid chloride, 2.0 g. of m-fluoroaniline and 8.0 ml. of triethylamine to the process of Example 11. Crystallize the residue obtained thereby from a mixture of chloroform-hexane to obtain the title product, m.p. 174°-177°C.
Quantity
18 mmol
Type
reactant
Reaction Step One
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Name
chloroform hexane
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